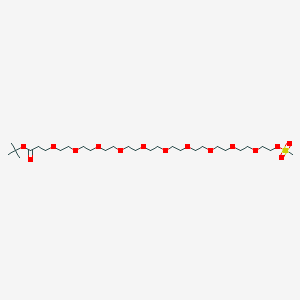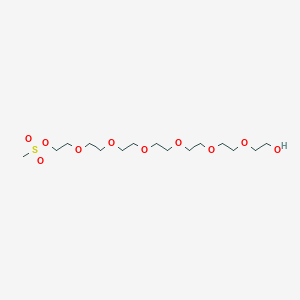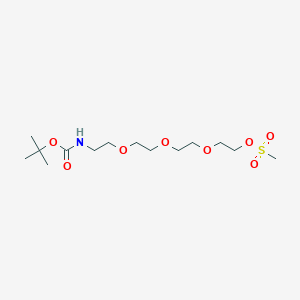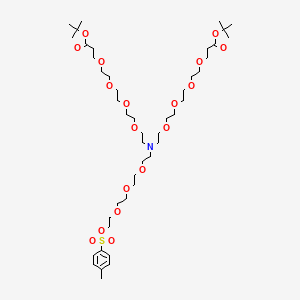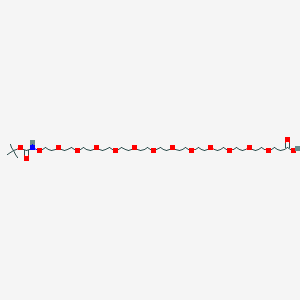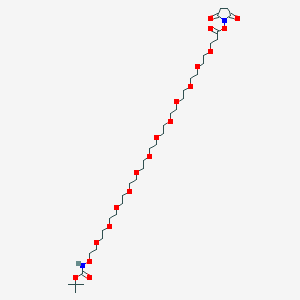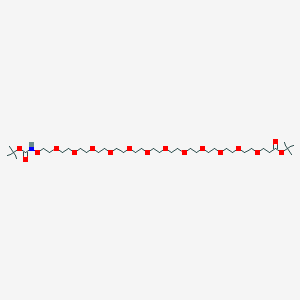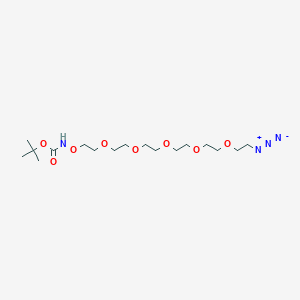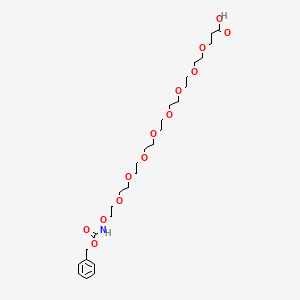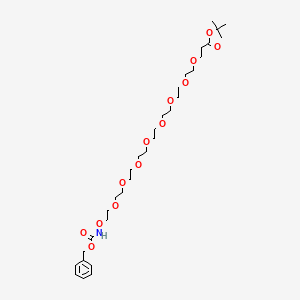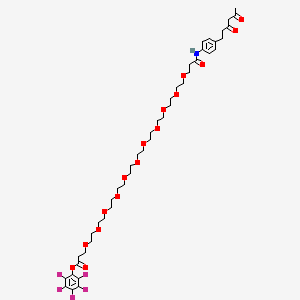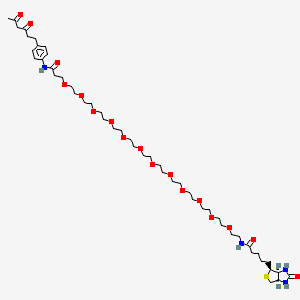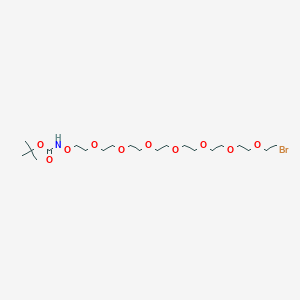
t-Boc-Aminooxy-PEG7-bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-Aminooxy-PEG7-bromide is a compound that contains a tert-butoxycarbonyl (t-Boc) protected aminooxy group and a bromide group. The compound is characterized by a polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous media. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, making this compound highly valuable in various chemical synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-PEG7-bromide typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected with a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then linked to a polyethylene glycol (PEG) chain, which is usually achieved through a series of coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection, PEGylation, and bromination reactions efficiently.
Purification: The product is purified using techniques such as chromatography to achieve high purity levels (typically 98% or higher).
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product
Chemical Reactions Analysis
Types of Reactions
t-Boc-Aminooxy-PEG7-bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, nucleophilic substitution with an amine would yield an amino-substituted PEG derivative .
Scientific Research Applications
t-Boc-Aminooxy-PEG7-bromide has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including hydrogels and nanomaterials .
Mechanism of Action
The mechanism of action of t-Boc-Aminooxy-PEG7-bromide involves:
Nucleophilic Substitution: The bromide group is replaced by a nucleophile, forming a new covalent bond.
Deprotection: The t-Boc group is removed to expose the reactive aminooxy group, which can then participate in further chemical reactions
Comparison with Similar Compounds
Similar Compounds
t-Boc-Aminooxy-PEG4-bromide: Similar structure but with a shorter PEG spacer.
t-Boc-Aminooxy-PEG12-bromide: Similar structure but with a longer PEG spacer.
t-Boc-Aminooxy-PEG7-amine: Contains an amine group instead of a bromide group .
Uniqueness
t-Boc-Aminooxy-PEG7-bromide is unique due to its optimal PEG spacer length, which balances solubility and reactivity. The combination of a t-Boc-protected aminooxy group and a bromide group makes it highly versatile for various chemical modifications and applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42BrNO10/c1-21(2,3)33-20(24)23-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-22/h4-19H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNDUVCNGCTJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42BrNO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
